molecular formula C12H13NO2 B2620210 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797335-01-3

8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2620210
CAS No.: 1797335-01-3
M. Wt: 203.241
InChI Key: FLPYLROFFZYGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(furan-2-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a furan ring and an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the use of glycals as starting materials. One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes is via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds can then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical oxidation can yield pyranones, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets and pathways within biological systems. For instance, in anticancer research, the compound’s derivatives have been shown to inhibit cell growth by binding to specific proteins and enzymes, disrupting cellular processes essential for tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(furan-2-carbonyl)-8-azabicyclo[321]oct-2-ene is unique due to its combination of a furan ring and an azabicyclo octane framework, which imparts distinct chemical and biological properties

Biological Activity

The compound 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene , a derivative of the bicyclic azabicyclo[3.2.1]octane structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.3024 g/mol
  • CAS Number : 2108958-02-5
  • SMILES Notation : O=C(N1C2CCC1CC(C2)n1nccn1)c1ccco1

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions with various neurotransmitter transporters and receptor systems.

Interaction with Neurotransmitter Transporters

Research has indicated that compounds with similar bicyclic structures often exhibit significant affinity for monoamine transporters, such as:

  • Dopamine Transporter (DAT)
  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)

A study on related azabicyclo compounds demonstrated that certain derivatives exhibited high selectivity and potency at these transporters, suggesting potential applications in treating disorders like depression and ADHD .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological effects:

  • The furan carbonyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration.
  • Modifications at the nitrogen atom can significantly alter binding affinities for DAT and SERT, indicating that small structural changes can lead to substantial pharmacological differences.

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Dopamine Transporter Affinity :
    • A derivative with a similar bicyclic structure demonstrated a K(i) value of 4.0 nM at DAT, showcasing strong binding affinity and selectivity over NET .
  • Antidepressant Activity :
    • Compounds derived from the azabicyclo framework have been investigated for their antidepressant-like effects in animal models, indicating their potential as therapeutic agents for mood disorders .

Data Table: Biological Activity Comparisons

Compound NameK(i) at DAT (nM)K(i) at SERT (nM)Selectivity Ratio (SERT/DAT)
This compoundTBDTBDTBD
8-Cyclopropylmethyl Derivative4.0TBDTBD
8-Chlorobenzyl Derivative3.9TBDTBD

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(11-5-2-8-15-11)13-9-3-1-4-10(13)7-6-9/h1-3,5,8-10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPYLROFFZYGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.